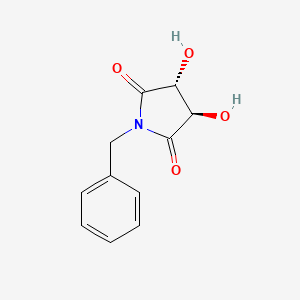
(3R,4R)-1-benzyl-3,4-dihydroxypyrrolidine-2,5-dione
説明
“(3R,4R)-1-Benzyl-3,4-dihydroxypyrrolidine-2,5-dione” is a research chemical with the CAS Number: 75172-31-5 . It has a molecular weight of 221.21 and a linear formula of C11H11NO4 . The IUPAC name for this compound is (3R,4R)-1-benzyl-3,4-dihydroxy-2,5-pyrrolidinedione .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H11NO4/c13-8-9(14)11(16)12(10(8)15)6-7-4-2-1-3-5-7/h1-5,8-9,13-14H,6H2/t8-,9-/m1/s1 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a boiling point of 489.3 ℃ at 760 mmHg . It has a density of 1.525 g/cm3 . The solubility of this compound is >33.2 ug/mL at pH 7.4 . The LogP value of this compound is -0.78490 .科学的研究の応用
Conversion to Maleimide for Organic Synthesis Applications : A study by Yan et al. (2018) explored the conversion of trans-3,4-dihydroxypyrrolidine-2,5-dione to maleimides. This research is significant in understanding the properties and synthesis of pyrrolidine-2,5-diones and maleimides, which are important scaffolds in organic substances. The reaction mechanism was investigated using density functional theory (DFT), highlighting the potential for these compounds in various organic synthesis applications (Yan et al., 2018).
Stereoselective Reduction in Synthesis : Jumali et al. (2017) conducted a study on the stereoselective reduction of 1-benzyl-3,3-dimethyl-5-methylenepyrrolidine-2,4-dione, which is an intermediate in synthesizing natural bioactive compounds like zopfiellamide A. This research sheds light on the mechanisms and outcomes of such reductions, which are crucial for the synthesis of various bioactive molecules (Jumali et al., 2017).
Synthesis of Tartaric Acid Amides : In a study by González and Carlsen (2007), optically active diacetoxypyrrolidine-2,5-dione was prepared from L-tartaric acid. This research demonstrates the synthesis pathways and potential applications of tartaric acid amides, which are important in pharmaceutical chemistry (González & Carlsen, 2007).
Synthesis via Melting Reaction : Qiu Fei (2011) reported the synthesis of 1-benzyl-3-hydroxypyrrolidine-2,5-dione through a melting reaction of L-malic acid and benzylamine. This study contributes to the methods of synthesizing pyrrolidine derivatives, which have applications in medicinal chemistry (Qiu Fei, 2011).
Enantiomerically Pure Macrocyclic Polyesters : Research by Cicchi et al. (1998) used (3S,4S)-N-Benzyl-3,4-dihydroxypyrrolidine as a building block for creating enantiopure macrocyclic polyesters. This work is significant for the development of new materials with potential applications in biomedicine and material science (Cicchi et al., 1998).
Synthesis of Dihydroxymethyl-Dihydroxypyrrolidine (DGDP) : Kim et al. (2007) developed a stereoselective approach for synthesizing DGDP, a compound with potential applications in medicinal chemistry and drug development. This synthesis involved a seven-step approach starting from tetra-O-benzyl-D-mannose (Kim et al., 2007).
Synthesis of Antimicrobial Compounds : A study by Cvetković et al. (2019) synthesized new pyrrolidine-2,5-diones with antimicrobial properties. These compounds showed significant in vitro antifungal activities, indicating their potential application in developing new antimicrobial agents (Cvetković et al., 2019).
Diastereoselective Synthesis of N-Aminopyrrolidine-2,5-diones : Research by Adib et al. (2011) described the diastereoselective synthesis of N-aminopyrrolidine-2,5-diones, showcasing the potential of these compounds in creating diverse molecular structures with applications in pharmaceutical chemistry (Adib et al., 2011).
Safety and Hazards
The safety information for this compound includes the following hazard statements: H315 and H319 . The precautionary statements include P264, P280, P302+P352, P337+P313, P305+P351+P338, P362+P364, and P332+P313 . The signal word for this compound is “Warning” and it is represented by the GHS07 pictogram .
特性
IUPAC Name |
(3R,4R)-1-benzyl-3,4-dihydroxypyrrolidine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4/c13-8-9(14)11(16)12(10(8)15)6-7-4-2-1-3-5-7/h1-5,8-9,13-14H,6H2/t8-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZBMPGFJNIDMRR-RKDXNWHRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C(C(C2=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C(=O)[C@@H]([C@H](C2=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60997381 | |
| Record name | 1-Benzyl-3,4-dihydroxypyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60997381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>33.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49680528 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(3R,4R)-1-benzyl-3,4-dihydroxypyrrolidine-2,5-dione | |
CAS RN |
76045-62-0 | |
| Record name | 1-Benzyl-3,4-dihydroxypyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60997381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



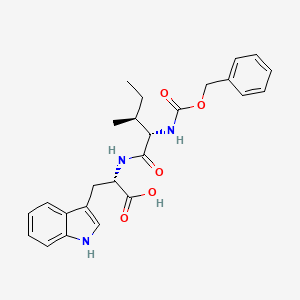
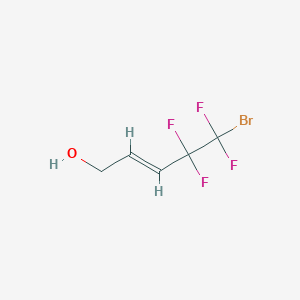
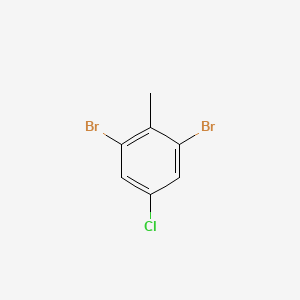
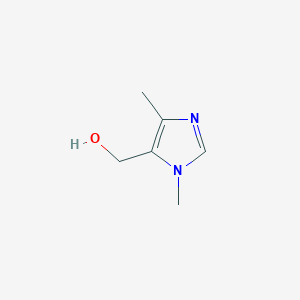
![6-Bromo-4-chloro-5-methylthieno[2,3-d]pyrimidine](/img/structure/B3249735.png)
![8lambda6-Thiabicyclo[3.2.1]octane-3,8,8-trione](/img/structure/B3249742.png)
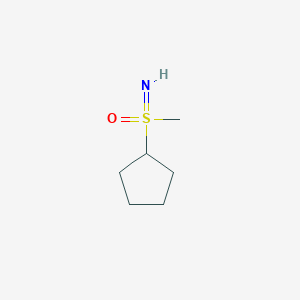
![Ethyl 3-methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylate](/img/structure/B3249750.png)
![(2S,3R)-2-[1-(Cyclopropylmethyl)pyrazol-4-yl]oxolan-3-amine;dihydrochloride](/img/structure/B3249752.png)
![rac-[(1R,6R)-7,7-difluoro-2-oxabicyclo[4.1.0]heptan-1-yl]methanamine hydrochloride](/img/structure/B3249766.png)
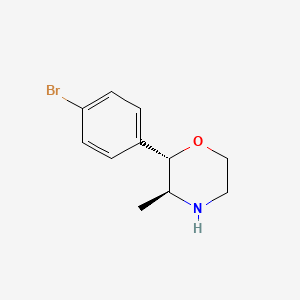
![Endo-7-tert-butyl 2-methyl 7-azabicyclo[2.2.1]heptane-2,7-dicarboxylate](/img/structure/B3249770.png)
![1-Pyrrolidinecarboxylic acid, 3-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-4-(methoxyimino)-, 1,1-dimethylethyl ester, (4Z)-](/img/structure/B3249774.png)
